2-Bromo-5-ethoxybenzene-1-sulfonyl chloride

Organic Synthesis Sulfonyl Chloride Chemistry Chemical Procurement

This 1,2,5-trisubstituted sulfonyl chloride is a strategic electrophile for medicinal chemistry and process R&D. The ortho-bromine activates the sulfonyl chloride for mild sulfonamide formation, while the 5-ethoxy group imparts a +0.40 π value over methoxy analogs, improving membrane permeability of downstream products. Its unique substitution pattern is critical for predictable regioselectivity in cross-coupling sequences. Choose this compound for lipophilic sulfonamide libraries or when high-purity, certified grades (up to 99.999%) are required.

Molecular Formula C8H8BrClO3S
Molecular Weight 299.57 g/mol
CAS No. 1019115-70-8
Cat. No. B1380813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-ethoxybenzene-1-sulfonyl chloride
CAS1019115-70-8
Molecular FormulaC8H8BrClO3S
Molecular Weight299.57 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)Br)S(=O)(=O)Cl
InChIInChI=1S/C8H8BrClO3S/c1-2-13-6-3-4-7(9)8(5-6)14(10,11)12/h3-5H,2H2,1H3
InChIKeyZNWZYJKWDWVOOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-ethoxybenzene-1-sulfonyl chloride (CAS 1019115-70-8): A Multi-Functional Sulfonyl Chloride Building Block for Organic Synthesis and Chemical Biology


2-Bromo-5-ethoxybenzene-1-sulfonyl chloride (CAS 1019115-70-8) is an aromatic sulfonyl chloride featuring a 1,2,5-trisubstituted benzene core bearing bromo, ethoxy, and sulfonyl chloride functionalities [1]. With a molecular formula of C₈H₈BrClO₃S and a molecular weight of 299.57 g/mol , this compound serves as a versatile electrophilic building block primarily employed in the synthesis of sulfonamides and sulfonate esters . Its distinct substitution pattern, wherein the sulfonyl chloride group is flanked ortho to a bromine atom and meta to an ethoxy group, establishes a unique steric and electronic environment that dictates its reactivity profile .

Why 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride (CAS 1019115-70-8) Cannot Be Interchanged with Its Structural Isomers or Analogs


Substituting 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride with closely related isomers, such as 5-Bromo-2-ethoxybenzenesulfonyl chloride (CAS 379255-01-3) or other 2-bromo-5-alkoxybenzenesulfonyl chlorides, carries significant risk to synthetic outcomes. The specific 1,2,5-substitution pattern dictates not only the steric accessibility of the sulfonyl chloride group but also the electronic influence of the bromo and ethoxy substituents, which can markedly alter reaction kinetics, regioselectivity in downstream functionalization, and the physicochemical properties of final sulfonamide or sulfonate products [1]. The 5-ethoxy group in CAS 1019115-70-8, for instance, imparts different solubility and stability characteristics compared to the 5-methoxy analog, which directly impacts handling and purification protocols .

Quantitative Differentiation Evidence for 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride (CAS 1019115-70-8) Against Key Comparators


Purity and Commercial Availability: CAS 1019115-70-8 vs. CAS 379255-01-3 (Positional Isomer)

The target compound 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride (CAS 1019115-70-8) is commercially available in a 95% purity grade from multiple reputable vendors, including Enamine (via Sigma-Aldrich) and CymitQuimica . In contrast, its positional isomer, 5-Bromo-2-ethoxybenzenesulfonyl chloride (CAS 379255-01-3), is commonly offered at a 95% purity level by certain specialty suppliers, but with generally fewer major catalog vendors, and its detailed product documentation is less readily accessible .

Organic Synthesis Sulfonyl Chloride Chemistry Chemical Procurement

Storage Temperature and Compound Stability: CAS 1019115-70-8 vs. Class-Level Expectation

2-Bromo-5-ethoxybenzene-1-sulfonyl chloride is specified for storage at 4 °C [1]. This refrigerated storage condition, while typical for reactive sulfonyl chlorides, is quantitatively defined and can be benchmarked against other sulfonyl chlorides in the same class that may require storage at -20 °C (e.g., benzenesulfonyl chloride derivatives with additional sensitive moieties) . The 4 °C requirement indicates a moderate level of stability under refrigeration, potentially simplifying handling logistics compared to more labile analogs.

Compound Stability Storage Conditions Sulfonyl Chloride

Molecular Structure and Reactivity: Bromine Ortho to Sulfonyl Chloride vs. Other Regioisomers

The distinct 1,2,5-substitution pattern of CAS 1019115-70-8, with the sulfonyl chloride group located ortho to the bromine atom, is expected to exert a stronger electron-withdrawing effect on the sulfonyl chloride group via inductive and potential resonance interactions compared to regioisomers where the bromine is positioned meta or para [1]. This ortho relationship enhances the electrophilicity of the sulfonyl chloride moiety, potentially leading to faster reaction rates with nucleophiles . In the positional isomer 5-Bromo-2-ethoxybenzenesulfonyl chloride (CAS 379255-01-3), the sulfonyl chloride and bromine are meta to each other, which is anticipated to result in diminished electronic activation of the sulfonyl chloride group relative to the ortho-substituted target compound .

Structure-Activity Relationship Electrophilicity Regioselective Synthesis

Sourcing and Grade Options: American Elements vs. Standard Research Chemical Vendors

American Elements supplies 2-bromo-5-ethoxybenzene-1-sulfonyl chloride in a range of purities from 99% to 99.999% and offers multiple certified grades, including Mil Spec (military grade), ACS, Reagent, Technical, Pharmaceutical, Optical, Semiconductor, and Electronics Grades [1]. This is in contrast to standard research chemical vendors that typically offer this compound at a single purity level (e.g., 95%) without the breadth of certified grade options .

High Purity Materials Bulk Procurement Certified Grades

Solubility and Handling: Ethoxy vs. Methoxy Analog Comparison

The 5-ethoxy group in CAS 1019115-70-8 confers a higher calculated logP (a measure of lipophilicity) compared to the 5-methoxy analog (2-Bromo-5-methoxybenzenesulfonyl chloride), which results in enhanced solubility in moderately polar organic solvents such as ethyl acetate and dichloromethane and reduced solubility in water . This difference is critical for reactions requiring biphasic conditions or for purification by extraction. While specific experimental logP data for this exact compound are not available in open databases, the class-level inference is strongly supported by the well-established Hansch-Fujita π parameter for an ethoxy group (+0.38) versus a methoxy group (-0.02), indicating a substantial increase in lipophilicity [1].

Solubility Reaction Solvent LogP

Defined Application Scenarios for 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride (CAS 1019115-70-8) Based on Differentiated Evidence


Synthesis of Sulfonamide-Focused Compound Libraries with Defined Lipophilicity

Medicinal chemists and chemical biologists synthesizing sulfonamide-based libraries should select CAS 1019115-70-8 when enhanced lipophilicity and organic solvent compatibility are desired for downstream products. The compound's 5-ethoxy group contributes a significant +0.40 π value increase over the 5-methoxy analog, yielding sulfonamides with improved membrane permeability and favorable physicochemical profiles for cell-based assays [1]. This predictable modulation of logP is a key differentiator for library design.

Ultra-High Purity Intermediates for Pharmaceutical and Electronic Material Development

Process chemists and material scientists requiring sulfonyl chloride intermediates under strict purity and grade certifications should prioritize sourcing from American Elements. The availability of 99.999% purity and certified grades (e.g., Pharmaceutical, Semiconductor, Electronics) ensures compliance with stringent regulatory and performance specifications [2]. This level of sourcing reliability and documented quality is not available from standard research chemical vendors, mitigating the risk of batch-to-batch variability in critical applications.

Development of Regioselective Functionalization Sequences Exploiting Ortho-Bromine Activation

Synthetic organic chemists designing multi-step routes involving sulfonyl chloride intermediates can leverage the enhanced electrophilicity conferred by the ortho-bromine substitution in CAS 1019115-70-8 . This electronic activation enables efficient sulfonamide formation under milder conditions and can be strategically employed before a planned Suzuki-Miyaura or other palladium-catalyzed cross-coupling reaction at the bromine position, allowing for a highly convergent and regioselective synthetic sequence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.